molecular formula C11H24O B2609880 3-Tert-butoxy-heptane CAS No. 71945-54-5

3-Tert-butoxy-heptane

Cat. No.: B2609880
CAS No.: 71945-54-5
M. Wt: 172.312
InChI Key: HFTNUDYDBIEVRK-UHFFFAOYSA-N
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Description

3-Tert-butoxy-heptane is an organic compound with the molecular formula C11H24O It is characterized by the presence of a tert-butoxy group attached to the third carbon of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butoxy-heptane typically involves the reaction of heptane with tert-butyl alcohol in the presence of an acid catalyst. One common method is the acid-catalyzed etherification reaction, where heptane is reacted with tert-butyl alcohol using sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for the direct introduction of the tert-butoxy group into the heptane chain, resulting in a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the tert-butoxy group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Formation of heptanone or heptanal.

    Reduction: Formation of 3-hydroxy-heptane.

    Substitution: Formation of various substituted heptanes depending on the nucleophile used.

Scientific Research Applications

3-Tert-butoxy-heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tert-butoxy-heptane involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo cleavage under acidic conditions, leading to the formation of a tert-butyl carbocation. This carbocation can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The heptane chain can also undergo oxidation and reduction reactions, contributing to the compound’s reactivity and versatility .

Comparison with Similar Compounds

Similar Compounds

    3-Tert-butoxy-octane: Similar structure with an additional carbon in the heptane chain.

    3-Tert-butoxy-nonane: Similar structure with two additional carbons in the heptane chain.

    3-Tert-butoxy-decane: Similar structure with three additional carbons in the heptane chain.

Uniqueness

3-Tert-butoxy-heptane is unique due to its specific chain length and the position of the tert-butoxy group. This specific structure imparts distinct chemical and physical properties, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O/c1-6-8-9-10(7-2)12-11(3,4)5/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNUDYDBIEVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71945-54-5
Record name 3-(tert-butoxy)heptane
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